Tubercidina

Descripción general

Descripción

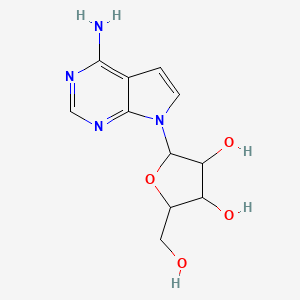

Presenta una estructura única en la que un núcleo de 7-deazapurina está unido a la porción de ribosa mediante un enlace N-glucosídico . Este compuesto es producido por la bacteria Streptomyces tubercidicus y ha sido estudiado por sus diversas actividades biológicas, incluidas las propiedades antivirales, antibacterianas y antifúngicas .

Aplicaciones Científicas De Investigación

La tubercidina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar análogos de nucleósidos y sus interacciones con enzimas.

Medicina: El compuesto ha mostrado potencial como agente antiviral y antitumoral.

Industria: La this compound se utiliza en el desarrollo de nuevos antibióticos y fármacos antivirales.

Mecanismo De Acción

La tubercidina ejerce sus efectos incorporándose al ADN y al ARN, inhibiendo así su síntesis. Inhibe las polimerasas e interfiere con la fosforilación de adenosina y AMP. Esto lleva a la inhibición de la replicación del ADN, el procesamiento del ARN y la síntesis de proteínas . La this compound también activa el gen inducible por ácido retinoico I y las vías de señalización del factor nuclear kappa-light-chain-enhancer de células B activadas, aumentando la expresión de interferones y citoquinas proinflamatorias .

Compuestos Similares:

- Toyocamicina

- Sangivamicina

- Formicina

- Psicofuranina

- Decoyinina

Comparación: La this compound es única entre estos compuestos debido a su estructura específica y la presencia de un núcleo de 7-deazapurina. Si bien la toyocamicina y la sangivamicina comparten actividades biológicas similares, la capacidad de la this compound para incorporarse a los ácidos nucleicos e inhibir su metabolismo la diferencia . La formicina, con su inusual enlace C-C de la base al azúcar, y la psicofuranina, conocida por su especificidad de unión, también destacan las diversas modificaciones estructurales que pueden conducir a cambios significativos en la actividad biológica .

En conclusión, la this compound es un compuesto versátil con un potencial significativo en diversos campos de la investigación científica. Su estructura única y su amplia gama de actividades biológicas la convierten en una herramienta valiosa para estudiar análogos de nucleósidos y desarrollar nuevos agentes terapéuticos.

Análisis Bioquímico

Biochemical Properties

Tubercidin plays a crucial role in biochemical reactions due to its structural resemblance to adenosine. It is susceptible to phosphorylation by adenosine kinase, resulting in mono-, di-, and tri-phosphorylated forms . This phosphorylation allows tubercidin to act as a powerful inhibitor of RNA and DNA polymerase, thereby interfering with the synthesis of these nucleic acids . Tubercidin interacts with various enzymes, including adenosine kinase and RNA polymerase, inhibiting their activity and disrupting normal cellular processes .

Cellular Effects

Tubercidin exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of several microorganisms, including Mycobacterium tuberculosis, and is cytotoxic to vertebrate cell lines . Tubercidin disrupts RNA metabolism by inhibiting crucial steps such as RNA export, splicing, and localization . It also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of RNA and DNA polymerase .

Molecular Mechanism

At the molecular level, tubercidin exerts its effects by incorporating into RNA and DNA, thereby inhibiting their metabolism . It binds to RNA and DNA polymerase, preventing the elongation of nucleic acid chains . Tubercidin also inhibits the expression of viral non-structural proteins, blocking viral RNA synthesis and replication . Additionally, it activates the retinoic acid-inducible gene I and nuclear factor kappa-light-chain-enhancer of activated B cell signaling pathways, increasing the expression of interferons and proinflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tubercidin change over time. Tubercidin is stable under normal conditions but can degrade over extended periods . Long-term exposure to tubercidin has been shown to inhibit cellular function by disrupting RNA metabolism and gene expression . In vitro studies have demonstrated that tubercidin effectively inhibits viral replication at various stages of the viral life cycle .

Dosage Effects in Animal Models

The effects of tubercidin vary with different dosages in animal models. At low doses, tubercidin exhibits potent antiviral and antitumor activity . At high doses, it can cause toxic effects, including weight loss and other adverse reactions . Studies have shown that tubercidin can effectively treat diseases such as African trypanosomiasis and leishmaniasis at low doses .

Metabolic Pathways

Tubercidin is involved in several metabolic pathways. It is phosphorylated by adenosine kinase to form mono-, di-, and tri-phosphorylated derivatives . These phosphorylated forms inhibit RNA and DNA polymerase, disrupting nucleic acid synthesis . Tubercidin also interacts with enzymes such as phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine, which are involved in its biosynthesis .

Transport and Distribution

Tubercidin is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and is actively transported by nucleoside transporters . Tubercidin accumulates in the nucleus and cytoplasm, where it exerts its inhibitory effects on RNA metabolism . It also interacts with binding proteins and transporters that facilitate its localization within specific cellular compartments .

Subcellular Localization

Tubercidin primarily localizes to the nucleus and cytoplasm of cells . It disrupts the normal localization of RNA-binding proteins and mRNAs, leading to the formation of stress granules and inhibition of RNA export . Tubercidin also affects the localization of nuclear speckle proteins, disrupting their normal function and assembly . These effects on subcellular localization contribute to the overall inhibitory effects of tubercidin on cellular processes.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La biosíntesis de la tubercidina involucra varias enzimas clave. TubE utiliza fosforribosilpirofosfato y 7-carboxi-7-deazaguanina para construir el andamiaje de nucleósido de deazapurina. TubD funciona como una reductasa dependiente de NADPH, catalizando la desaminación reductora irreversible, mientras que TubG actúa como una hidrolasa Nudix, prefiriendo Co2+ para una actividad máxima .

Métodos de Producción Industrial: La producción industrial de this compound generalmente implica procesos de fermentación utilizando Streptomyces tubercidicus. El caldo de fermentación se somete luego a procesos de extracción y purificación para aislar la this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La tubercidina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar diferentes derivados.

Reducción: El compuesto se puede reducir en condiciones específicas.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en la porción de ribosa.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos en condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la this compound, que pueden exhibir diferentes actividades biológicas .

Comparación Con Compuestos Similares

- Toyocamycin

- Sangivamycin

- Formycin

- Psicofuranine

- Decoyinine

Comparison: Tubercidin is unique among these compounds due to its specific structure and the presence of a 7-deazapurine core. While toyocamycin and sangivamycin share similar biological activities, tubercidin’s ability to incorporate into nucleic acids and inhibit their metabolism sets it apart . Formycin, with its unusual C-C linkage of the base to the sugar, and psicofuranine, known for its specificity in binding, also highlight the diverse structural modifications that can lead to significant changes in biological activity .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZZVAMISRMYHH-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018946 | |

| Record name | Tubercidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-33-0 | |

| Record name | Tubercidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubercidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubercidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tubercidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUBERCIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.